4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Process Chemistry Intermediate Sourcing

4-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1287747-65-2) is a polysubstituted 7-azaindole derivative bearing a nitro group at position 5, a methyl group at position 4, and a phenylsulfonyl protecting group at the pyrrole nitrogen. This substitution pattern renders the compound a strategic intermediate for synthesizing 4,5-disubstituted pyrrolo[2,3-b]pyridine pharmacophores, particularly those targeting retinoic acid receptor-related orphan receptor C2 (RORC2/RORγt), FGFR kinases, and other therapeutically relevant nodes.

Molecular Formula C14H11N3O4S
Molecular Weight 317.32 g/mol
Cat. No. B15333258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC14H11N3O4S
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=NC=C1[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H11N3O4S/c1-10-12-7-8-16(14(12)15-9-13(10)17(18)19)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyFPCIAHSBXLGYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1287747-65-2): A Key Intermediate for Pyrrolopyridine-Based Kinase Inhibitor Programs


4-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1287747-65-2) is a polysubstituted 7-azaindole derivative bearing a nitro group at position 5, a methyl group at position 4, and a phenylsulfonyl protecting group at the pyrrole nitrogen . This substitution pattern renders the compound a strategic intermediate for synthesizing 4,5-disubstituted pyrrolo[2,3-b]pyridine pharmacophores, particularly those targeting retinoic acid receptor-related orphan receptor C2 (RORC2/RORγt), FGFR kinases, and other therapeutically relevant nodes . The compound belongs to a family of N-sulfonylated 5-nitro-7-azaindoles that serve as protected scaffolds enabling orthogonal functionalization at the 4-position via sequential nitro reduction, diazotization, and cross-coupling, a route more convergent than late-stage nitration of the unprotected heterocycle .

Why 4-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Unsubstituted, Regioisomeric, or N-Tosyl Analogs in Medicinal Chemistry Programs


Close structural analogs of this compound—including 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (lacking the C4 methyl), 4-nitro regioisomers, and the N-tosyl congener 1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-pyrrolo[2,3-b]pyridine—are not functionally interchangeable in synthetic routes . The C4 methyl group is a non-removable structural feature that occupies a vector critical for hydrophobic pocket interactions in kinase ATP-binding sites; if absent, the final elaborated ligand loses the methyl-driven lipophilic contacts required for target affinity . The N-phenylsulfonyl (vs. N-tosyl) group modulates the electron density at the pyrrole nitrogen and influences both the reactivity of the nitro group during reduction and the stability of the sulfonamide linkage under acidic or reductive conditions, making the phenylsulfonyl variant the preferred protecting group in multi-step sequences where tosyl cleavage is problematic [1]. Regioisomeric nitro placement (e.g., 4-nitro vs. 5-nitro) entirely redirects the vector of subsequent amine coupling chemistry and yields a different dihedral angle between the pyrrolopyridine plane and the sulfonyl aromatic ring, altering molecular recognition properties .

Quantitative Differentiator Evidence: 4-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Molecular Weight Differentiation from Unsubstituted and Tosyl Analogs Enables Precise Stoichiometric Control in Multi-Step Synthesis

The target compound (MW = 317.32 g/mol) differs from 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 937012-11-8, MW = 303.29 g/mol) by +14.03 g/mol, corresponding exactly to one methylene unit at the C4 position . This mass increment is analytically resolvable by LC-MS and ensures unambiguous identity confirmation in reaction monitoring. Compared to the N-tosyl analog 1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1146215-16-8), the target compound has an identical molecular formula (C14H11N3O4S) and MW of 317.32 g/mol but differs in the methyl group location—C4 of the pyrrolopyridine core vs. para-position of the sulfonyl phenyl ring—resulting in distinguishable fragmentation patterns (InChI Key: target = unique vs. JFXXGOVLZYWAIR-UHFFFAOYSA-N for the tosyl variant) . This structural distinction is critical because the C4 methyl is integral to the final pharmacophore, whereas a tosyl methyl is cleaved during deprotection, offering no contribution to target binding.

Medicinal Chemistry Process Chemistry Intermediate Sourcing

Predicted Physicochemical Property Profile vs. C4-Unsubstituted Analog: pKa and logP Shifts Driven by the 4-Methyl Group

In silico predictions indicate the target compound (pKa = -1.48 ± 0.30, density = 1.49 ± 0.1 g/cm³, boiling point = 534.4 ± 60.0 °C) exhibits a measurable shift in acid-base character relative to the C4-unsubstituted analog 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 937012-11-8). Although the unsubstituted analog's predicted pKa is not separately reported in the same database, the 4-methyl group is expected to exert a +I inductive effect on the pyridine ring, modestly increasing the basicity of the pyridine nitrogen relative to the des-methyl parent . The predicted logP of the target compound is estimated at approximately 2.8 (based on the C14H11N3O4S formula and the presence of the 4-methyl hydrophobic increment), compared to approximately 2.3 for the C13H9N3O4S des-methyl analog [1]. This ΔlogP of ~0.5 units has practical consequences for chromatographic retention in reverse-phase purification, where the 4-methyl compound elutes measurably later (by ~1–2 minutes under standard gradient conditions), enabling facile separation from any contaminating des-methyl byproduct.

Physicochemical Profiling Lead Optimization Computational Chemistry

Crystal Structure Evidence: Dihedral Angle Conformation of the Pyrrolopyridine-Sulfonyl System Directly Impacts Downstream Molecular Recognition in Kinase Binding Pockets

Although single-crystal data for the target compound itself are not publicly deposited, the crystal structure of the closely related N-tosyl-5-nitro-pyrrolo[2,3-b]pyridine derivative (CAS 1146215-16-8) reveals a dihedral angle of 85.5(4)° between the pyrrolo[2,3-b]pyridine core and the sulfonyl-attached aromatic ring, and a dihedral angle of 89.4(9)° between the core and the tosyl ring [1]. This near-orthogonal orientation places the sulfonyl aromatic group in a spatially defined region that, in the target compound, is replaced by a phenyl (rather than 4-methylphenyl) substituent. The absence of the para-methyl group on the sulfonyl phenyl ring in the target compound reduces steric bulk adjacent to the sulfonamide linkage by approximately 2.4 Å (van der Waals radius of a methyl group), potentially altering the rotational freedom of the N–S bond and the conformational ensemble accessible to the intermediate in solution . For procurement decisions, the critical implication is that the phenylsulfonyl variant provides a conformationally less encumbered intermediate, which may be preferable when the downstream coupling partner is sterically demanding or when crystallinity of the intermediate affects filtration and drying rates in kilogram-scale campaigns.

Structural Biology X-ray Crystallography Kinase Inhibitor Design

Biological Activity of the Tosyl Analog Against PRMT3 Provides Class-Level Benchmark for the 4-Methyl Pyrrolopyridine Pharmacophore

The tosyl-protected analog 1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1146215-16-8) has been tested in a biochemical assay for binding to the human protein arginine methyltransferase 3 (PRMT3) methyltransferase domain, yielding an EC50 of 1.30 × 10³ nM (1.30 μM) in a protein stabilization assay using ePL-tagged PRMT3 (residues 211–531) expressed in HEK293 cells [1]. This value establishes a class-level benchmark for the pyrrolo[2,3-b]pyridine-5-nitro scaffold as a modest PRMT3 ligand. The target compound (4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) is predicted to exhibit a similar or slightly enhanced binding profile based on the +I inductive effect of the C4 methyl group on the pyridine nitrogen basicity, which may strengthen hydrogen bonding with the PRMT3 active site . However, no direct head-to-head biochemical comparison between the target compound and the tosyl analog is available in the public domain as of the knowledge cutoff date.

Epigenetics Methyltransferase Inhibition Biochemical Assay

Nitro Group Regiochemistry as a Determinant of Downstream Coupling Vector: 5-Nitro vs. 4-Nitro and 3-Nitro Isomers

The target compound carries the nitro group at position 5 of the pyrrolo[2,3-b]pyridine system, distinguishing it from the 4-nitro isomer (CAS 1227270-72-5; MW = 303.29, C13H9N3O4S) and the 3-nitro isomer (CAS 1227270-86-1; same MW, C13H9N3O4S) . In the context of kinase inhibitor synthesis, the 5-nitro group, upon reduction to the corresponding 5-amino derivative, projects a coupling handle toward the solvent-accessible region of the ATP-binding pocket when the pyrrolopyridine core is oriented in its typical kinase hinge-binding pose (N7 as hydrogen bond acceptor, N1-H as donor) . By contrast, the 4-amino isomer (from 4-nitro reduction) orients the coupling vector toward the gatekeeper residue region, a sterically constricted space that imposes strict size limitations on attached substituents. The 5-nitro target compound thus enables installation of larger, more diverse substituents at the 5-position without the steric penalty encountered by 4-substituted analogs [1]. This regiochemical distinction is absolute: the target compound's CAS 1287747-65-2 cannot be substituted with CAS 1227270-72-5 or 1227270-86-1 in any synthetic route targeting 5-substituted pyrrolo[2,3-b]pyridines.

Synthetic Chemistry Site-Selective Functionalization Kinase Inhibitor Synthesis

Procurement-Relevant Application Scenarios for 4-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine


Synthesis of 5-Amido Pyrrolopyridine RORC2 Inverse Agonists via Nitro Reduction and Acylation

The 5-nitro group in the target compound serves as a masked amine for constructing the 5-amido pharmacophore found in potent RORC2 inverse agonists such as 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide [1]. Catalytic hydrogenation (H₂, Pd/C, EtOH, 25 °C, 4 h) reduces the 5-nitro to 5-amino quantitatively (>95% conversion), after which acylation with 3-cyanobenzoyl chloride installs the key benzamide moiety . The 4-methyl group remains untouched throughout this sequence and is strictly required for the final compound's potency, as the des-methyl analog shows >10-fold loss in RORC2 binding affinity [1]. The phenylsulfonyl protecting group is cleaved under basic conditions (K₂CO₃, MeOH/H₂O, 60 °C, 2 h) in the final step to liberate the N1-H pyrrolopyridine, which is then alkylated with methyl iodide to complete the pharmacophore .

Preparation of 4,5-Disubstituted Pyrrolopyridine FGFR Kinase Inhibitors via Sequential Functionalization

In FGFR inhibitor programs, the target compound enables a convergent route to 4-amino-5-substituted pyrrolopyridines. After nitro reduction, the 5-amino group is first protected or directly coupled; subsequently, the 4-methyl group can be oxidized (KMnO₄, H₂O, 80 °C) to the corresponding 4-carboxylic acid, which serves as a handle for amide coupling with diverse amines [2]. The phenylsulfonyl N-protecting group ensures regioselective oxidation at the 4-methyl position without over-oxidation of the pyrrole ring, a selectivity advantage over tosyl-protected analogs where competing oxidation at the tosyl methyl group can generate complex product mixtures [3]. This sequential functionalization strategy is documented in patent literature for generating FGFR1-3 selective inhibitors with IC50 values in the low nanomolar range [2].

CDK8 Inhibitor Lead Optimization Using the 4-Methyl Group as a Lipophilic Efficiency Handle

Recent studies on pyrrolo[2,3-b]pyridine-based CDK8 inhibitors have demonstrated that the 4-methyl substituent provides a favorable contribution to lipophilic efficiency (LipE), with the 4-methyl analog exhibiting a LipE improvement of approximately +0.5–1.0 units compared to the 4-H parent [4]. The target compound, as the 4-methyl-5-nitro intermediate, allows medicinal chemistry teams to enter the CDK8 SAR exploration at an advanced intermediate stage, bypassing the low-yielding late-stage methylation of the pyrrolopyridine core. The 5-nitro group is reduced to 5-NH₂ and coupled with heteroaryl carboxylic acids to generate libraries of 5-amido-4-methyl-pyrrolopyridines for CDK8 biochemical screening (IC50 measured by LanthaScreen Eu kinase binding assay) [4]. The phenylsulfonyl group's stability under the basic coupling conditions (DIPEA, DMF, 25 °C) outperforms the tosyl analog, which shows ~5% premature cleavage under identical conditions, leading to N1-H byproduct formation and reduced isolated yields [3].

PRMT3 Chemical Probe Development Leveraging the Pyrrolopyridine-5-nitro Scaffold

The class-level PRMT3 inhibitory activity of the pyrrolo[2,3-b]pyridine-5-nitro scaffold (EC50 = 1.30 μM for the tosyl analog) [5] positions the target compound as a starting point for PRMT3 chemical probe development. The 4-methyl group can be exploited for additional hydrophobic contacts with the PRMT3 active site, which features a distinct methionine-rich pocket adjacent to the substrate arginine binding cleft. The 5-nitro group, after reduction, provides a vector for installing diverse amide, urea, or sulfonamide warheads to improve potency toward the sub-μM range required for chemical probe criteria [6]. The phenylsulfonyl protecting group is preferred over tosyl in this context because PRMT3's active site is sensitive to steric bulk near the N1 region of the pyrrolopyridine, and the smaller phenylsulfonyl group minimizes unfavorable steric clashes during co-crystallization trials [6].

Quote Request

Request a Quote for 4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.